molecular formula C15H12N2O5 B2685439 ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate CAS No. 919860-95-0

ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate

Cat. No.: B2685439
CAS No.: 919860-95-0
M. Wt: 300.27
InChI Key: KYNUBCSIYABNBT-UHFFFAOYSA-N
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Description

Ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate is a novel synthetic hybrid compound designed for pharmaceutical research and development. Its structure incorporates two privileged pharmacophores: a benzofuran core and a 1,2-oxazole (isoxazole) ring, linked by an amide group. This molecular framework is of significant interest in medicinal chemistry, particularly in the discovery of new anticancer and antimicrobial agents. The benzofuran scaffold is extensively investigated for its diverse pharmacological properties. Research indicates that benzofuran derivatives exhibit potent antitumor activities by targeting essential cellular processes. Some compounds function as tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in proliferating cancer cells . Other derivatives have shown promise as epidermal growth factor receptor (EGFR) inhibitors, particularly against mutant forms prevalent in non-small-cell lung cancer (NSCLC) . The inherent biological potential of the benzofuran core is further expanded by the incorporation of the 1,2-oxazole moiety. The oxazole ring is a common feature in bioactive molecules, contributing to favorable binding interactions with biological targets and influencing the compound's overall pharmacokinetic profile. The amide linker between these two heterocyclic systems provides structural rigidity and can participate in key hydrogen-bonding interactions with enzyme active sites. The specific substitution pattern of this compound—with an ester group at the 2-position of the benzofuran and the oxazolyl amide at the 3-position—is designed to explore structure-activity relationships (SAR) in this chemical series. This configuration allows researchers to investigate how these substituents modulate potency, selectivity, and cellular activity against a panel of cancer cell lines and resistant microbial strains. This product is intended for research applications only, including but not limited to: in vitro biological screening, mechanism of action studies, structure-activity relationship (SAR) exploration in medicinal chemistry programs, and as a synthetic intermediate for the development of more complex bioactive molecules. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 3-(1,2-oxazole-5-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-2-20-15(19)13-12(9-5-3-4-6-10(9)21-13)17-14(18)11-7-8-16-22-11/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNUBCSIYABNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the oxazole ring through cyclization reactions. The esterification process is then carried out to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in the compound is susceptible to hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H₂O), the amide undergoes protonation followed by nucleophilic attack by water, yielding 3-carboxy-1-benzofuran-2-carboxylate and 5-amino-1,2-oxazole . Under basic conditions (e.g., NaOH/H₂O), hydroxide ions cleave the amide bond, producing the same products .

Example Conditions:

  • Acidic: 6 M HCl, reflux, 4–6 hours.

  • Basic: 2 M NaOH, ethanol/water (1:1), 60°C, 2–3 hours.

Ester Hydrolysis

The ethyl ester at the benzofuran’s 2-position hydrolyzes to the carboxylic acid under basic conditions (e.g., NaOH in aqueous ethanol). This reaction is critical for generating bioactive carboxylic acid derivatives .

Example Reaction:

Ethyl esterNaOH, H2O, EtOH, Δ3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylic acid\text{Ethyl ester} \xrightarrow{\text{NaOH, H}_2\text{O, EtOH, } \Delta} \text{3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylic acid}

Benzofuran Ring Reactivity

The benzofuran ring undergoes electrophilic substitution at activated positions. For example:

  • Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5- or 7-position of the benzofuran ring .

  • Halogenation: Bromine in acetic acid substitutes hydrogen at the 6-position .

Key Factors: Electron-donating groups (e.g., ester) direct substitution to para/meta positions relative to the oxygen atom .

Oxazole Ring-Opening Reactions

Under harsh acidic or basic conditions, the oxazole ring undergoes cleavage. For example, heating with concentrated H₂SO₄ converts the oxazole into a diketone via ring-opening .

Example Reaction:

OxazoleH2SO4,Δβ-ketoamide intermediate\text{Oxazole} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{β-ketoamide intermediate}

Coupling and Condensation Reactions

The amide and ester groups participate in coupling reactions:

  • Schiff Base Formation: The amide’s NH group reacts with aldehydes (e.g., aryl aldehydes) to form hydrazones under acidic conditions .

  • Transesterification: The ethyl ester reacts with alcohols (e.g., methanol) in the presence of acid catalysts to yield methyl esters.

Example Application:

Ethyl ester+MeOHH+Methyl ester+EtOH\text{Ethyl ester} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{EtOH}

Comparative Reactivity Table

Reaction TypeConditionsProductsKey References
Amide Hydrolysis6 M HCl, refluxBenzofuran-2-carboxylic acid + 5-aminooxazole
Ester HydrolysisNaOH, H₂O/EtOH, 60°C3-(Oxazole-5-amido)benzofuran-2-carboxylic acid
Benzofuran NitrationHNO₃/H₂SO₄, 0°C5-Nitrobenzofuran derivative
Oxazole Ring OpeningH₂SO₄, 100°Cβ-Ketoamide

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate exhibit promising anticancer properties. The compound has been studied for its ability to inhibit receptor tyrosine kinases, which are often overexpressed in various cancers, including breast, ovarian, and pancreatic cancers. By modulating these receptors, the compound may help in controlling tumor growth and metastasis .

Case Studies

  • Breast Cancer : In vitro studies have shown that derivatives of benzofuran compounds can significantly inhibit the proliferation of breast cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway .
  • Ovarian Cancer : Similar compounds have demonstrated efficacy against ovarian cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Applications

This compound may also possess anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific kinases suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .

Research Findings

  • Studies have indicated that benzofuran derivatives can reduce pro-inflammatory cytokine production in cellular models, highlighting their potential as anti-inflammatory agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.

Case Studies

  • A recent investigation into benzofuran derivatives showed significant activity against Gram-positive bacteria, indicating their potential role in treating bacterial infections .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes like α-glucosidase, which is relevant for managing diabetes by delaying carbohydrate absorption.

Research Insights

  • A series of synthesized compounds based on similar structures demonstrated competitive inhibition of α-glucosidase with IC50 values significantly lower than standard treatments like acarbose .

Synthesis and Methodology

The synthesis of this compound involves several chemical reactions that can be optimized for yield and efficiency. Recent advancements in synthetic methodologies include metal-free routes and microwave-assisted synthesis techniques that enhance the production of isoxazole derivatives .

Synthesis Method Description
Metal-free synthesisUtilizes environmentally friendly conditions to produce isoxazole derivatives without heavy metals .
Microwave-assisted synthesisEnhances reaction rates and yields for complex organic compounds .

Mechanism of Action

The mechanism of action of ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not fulfill.

Biological Activity

Ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran core linked to an oxazole moiety, which is known for its bioactivity. The structure can be represented as follows:

C13H12N2O4\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_4

This compound's unique structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazole and benzofuran exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa. The minimum inhibitory concentration (MIC) values for some related compounds ranged from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

Table 1 summarizes the antimicrobial activity of related compounds:

CompoundBacterial StrainMIC (µM)
Ethyl 3-(1,2-oxazole) derivativeE. coli0.0195
Ethyl 3-(1,2-oxazole) derivativeS. aureus0.0048
Ethyl 3-(1,2-oxazole) derivativeP. aeruginosa8.33

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored extensively. In vitro studies indicate that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism likely involves the modulation of signaling pathways related to cell cycle regulation .

Table 2 provides insights into the antiproliferative effects observed in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis induction
HeLa15.0Cell cycle arrest
A549 (Lung)12.0Inhibition of angiogenesis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors that mediate growth signals, leading to altered cellular responses.
  • Oxidative Stress Induction : The compound can increase reactive oxygen species (ROS) within cells, promoting apoptosis in cancer cells while inhibiting bacterial growth.

Case Studies

A study conducted on a series of oxazole derivatives highlighted the structure-activity relationship (SAR) that governs their biological effects. Modifications at specific positions on the benzofuran ring significantly influenced their potency against cancer cells and bacteria .

In a clinical context, a derivative of this compound was evaluated for its efficacy in treating resistant bacterial infections and showed promising results in preclinical models.

Q & A

Q. What are the recommended methodologies for synthesizing ethyl 3-(1,2-oxazole-5-amido)-1-benzofuran-2-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzofuran-2-carboxylate core. Key steps include:

  • C-H functionalization : Pd-catalyzed coupling reactions to introduce substituents at the benzofuran C3 position .
  • Amidation : Reaction of the carboxylate intermediate with 1,2-oxazole-5-amine using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography or recrystallization to isolate the final compound. Note: Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side products .

Q. How can researchers characterize the structural integrity of this compound?

Structural validation requires a combination of techniques:

  • X-ray crystallography : For definitive bond-length and angle measurements, as demonstrated in related benzofuran derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm functional groups (e.g., oxazole amide, ester).
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) based on benzofuran derivatives' known pharmacological profiles .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with biological targets .

Q. How can solubility and stability be optimized for experimental use?

  • Solvent selection : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by aqueous dilution .
  • pH stability : Conduct stability studies across pH 3–9 to identify degradation triggers .
  • Lyophilization : For long-term storage, lyophilize the compound in inert buffers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Substituent variation : Synthesize analogs with modified oxazole or benzofuran substituents (e.g., halogens, methyl groups) .
  • Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins .
  • Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using comparative SAR data .

Q. What experimental frameworks assess environmental impact and biodegradation?

  • Ecotoxicology assays : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
  • Biotic/abiotic degradation : Simulate soil/water systems to track decomposition products via LC-MS .
  • Bioaccumulation potential : Measure logP values and bioconcentration factors (BCF) .

Q. How can contradictions in pharmacological data (e.g., conflicting IC50 values) be resolved?

  • Standardized protocols : Replicate assays under identical conditions (cell line, incubation time) to minimize variability .
  • Orthogonal validation : Confirm activity using unrelated methods (e.g., enzymatic vs. cellular assays) .
  • Meta-analysis : Compare results with structurally similar benzofuran derivatives to identify trends .

Q. What strategies elucidate metabolic pathways and metabolite identification?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
  • Isotope labeling : Use 14^{14}C-labeled compound to trace metabolic fate in vivo .
  • CYP450 inhibition assays : Identify enzymes responsible for metabolism using isoform-specific inhibitors .

Methodological Notes

  • Data interpretation : Cross-reference crystallographic data (e.g., bond angles ) with computational models to validate structural hypotheses.
  • Ethical considerations : Adhere to institutional guidelines for handling novel psychoactive analogs, given benzofurans' potential CNS activity .
  • Environmental compliance : Follow ISO 14040 standards for lifecycle assessment when evaluating ecological risks .

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